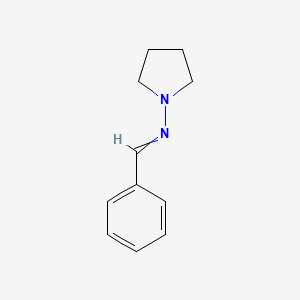
6-Amino-3-methoxy-2-methylphenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-methoxy-2-methylphenol;hydrochloride is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzene ring, along with a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methoxy-2-methylphenol;hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methoxylation: The hydroxyl group at the 3-position is methylated using a methylating agent such as dimethyl sulfate or methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3-methoxy-2-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives with modified functional groups.
Substitution: Halogenated, alkylated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-methoxy-2-methylphenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-3-methoxy-2-methylphenol;hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical reactions.
Signal Transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Antimicrobial Activity: The compound’s structure allows it to disrupt microbial cell membranes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-2-methylphenol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-Methoxy-2-methylphenol: Lacks the amino group, affecting its biological activity.
2-Methyl-3-nitrophenol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
6-Amino-3-methoxy-2-methylphenol;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both amino and methoxy groups on the aromatic ring enhances its versatility in various applications, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
60512-84-7 |
|---|---|
Molekularformel |
C8H12ClNO2 |
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
6-amino-3-methoxy-2-methylphenol;hydrochloride |
InChI |
InChI=1S/C8H11NO2.ClH/c1-5-7(11-2)4-3-6(9)8(5)10;/h3-4,10H,9H2,1-2H3;1H |
InChI-Schlüssel |
PLALGUQZSZKISZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)N)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Phenylethyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14619660.png)
![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
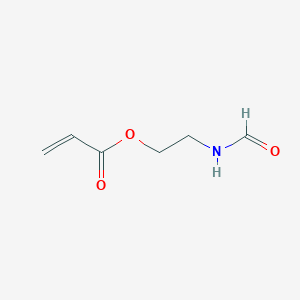
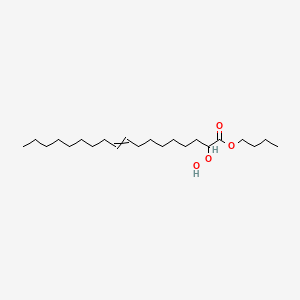
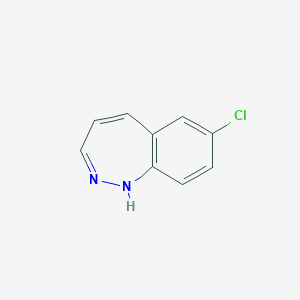

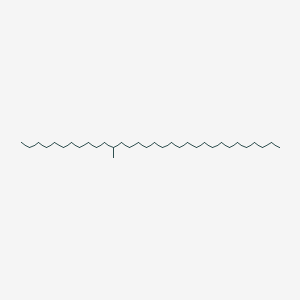

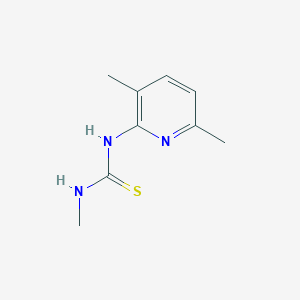
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)

